Cas no 35598-63-1 (9H-Xanthen-9-amine)

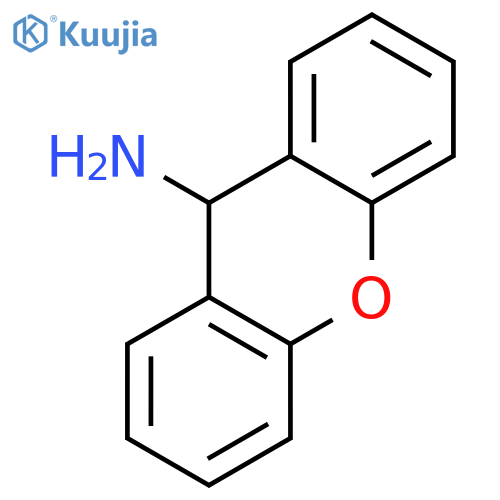

9H-Xanthen-9-amine structure

商品名:9H-Xanthen-9-amine

9H-Xanthen-9-amine 化学的及び物理的性質

名前と識別子

-

- 9H-Xanthen-9-amine

- 10-aminoxanthene

- 9-Amino-xanthen

- 9H-xanthen-9-ylamine

- 9-Xanthenylamin

- Xanthen-9-ylamin

- xanthen-9-ylamine

- OTTYHRLXKGOXLY-UHFFFAOYSA-N

- xanthene-amine

- 9H-Xanthen-9-amine #

- 6501AJ

- TRA0071290

- SY019410

- AB1004767

- AS-32204

- DA-19021

- 35598-63-1

- DTXSID60345186

- A874577

- CS-0312156

- EN300-145135

- SCHEMBL88261

- CHEMBL277632

- MFCD05022417

- AKOS009158834

- AMY20430

-

- MDL: MFCD05022417

- インチ: 1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2

- InChIKey: OTTYHRLXKGOXLY-UHFFFAOYSA-N

- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2C([H])(C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H]

計算された属性

- せいみつぶんしりょう: 197.08400

- どういたいしつりょう: 197.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 35.25000

- LogP: 3.54070

9H-Xanthen-9-amine セキュリティ情報

9H-Xanthen-9-amine 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9H-Xanthen-9-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145135-10.0g |

9H-xanthen-9-amine |

35598-63-1 | 10.0g |

$1602.0 | 2023-02-15 | ||

| Enamine | EN300-145135-0.05g |

9H-xanthen-9-amine |

35598-63-1 | 0.05g |

$247.0 | 2023-02-15 | ||

| Enamine | EN300-145135-0.5g |

9H-xanthen-9-amine |

35598-63-1 | 0.5g |

$282.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H43530-1g |

9H-Xanthen-9-amine |

35598-63-1 | 95% | 1g |

¥2969.0 | 2023-09-07 | |

| TRC | X744013-50mg |

9h-Xanthen-9-amine |

35598-63-1 | 50mg |

$ 50.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D254834-0.25g |

9H-Xanthen-9-amine |

35598-63-1 | 97% | 0.25g |

$246 | 2023-09-03 | |

| Enamine | EN300-145135-2.5g |

9H-xanthen-9-amine |

35598-63-1 | 2.5g |

$512.0 | 2023-02-15 | ||

| Chemenu | CM314069-1g |

9H-xanthen-9-amine |

35598-63-1 | 95% | 1g |

$*** | 2023-05-30 | |

| Enamine | EN300-145135-1.0g |

9H-xanthen-9-amine |

35598-63-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-145135-50mg |

9H-xanthen-9-amine |

35598-63-1 | 90.0% | 50mg |

$247.0 | 2023-09-29 |

9H-Xanthen-9-amine 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

35598-63-1 (9H-Xanthen-9-amine) 関連製品

- 40023-74-3(1-(2-methoxyphenyl)ethan-1-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35598-63-1)9H-Xanthen-9-amine

清らかである:99%

はかる:1g

価格 ($):279.0